molecular formula C20H26FN3O6S2 B6518926 N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,5-dimethoxybenzene-1-sulfonamide CAS No. 932970-73-5

N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,5-dimethoxybenzene-1-sulfonamide

Cat. No.: B6518926
CAS No.: 932970-73-5
M. Wt: 487.6 g/mol
InChI Key: VJTFIINZAKQSTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,5-dimethoxybenzene-1-sulfonamide is a synthetic sulfonamide derivative featuring a piperazine core substituted with a 4-fluorophenyl group and a sulfonamide-linked ethyl chain. The 2,5-dimethoxybenzene sulfonamide moiety contributes to its unique electronic and steric properties, which may influence pharmacological activity, particularly in targeting central nervous system (CNS) receptors or enzymes.

Properties

IUPAC Name

N-[2-[4-(4-fluorophenyl)piperazin-1-yl]sulfonylethyl]-2,5-dimethoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26FN3O6S2/c1-29-18-7-8-19(30-2)20(15-18)32(27,28)22-9-14-31(25,26)24-12-10-23(11-13-24)17-5-3-16(21)4-6-17/h3-8,15,22H,9-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJTFIINZAKQSTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26FN3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-{[4-(4-fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,5-dimethoxybenzene-1-sulfonamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C20H24FN3O3S
  • CAS Number : 897618-88-1

Structural Features

The compound features a piperazine ring substituted with a fluorophenyl group and sulfonamide moieties, which are known to influence biological activity and solubility.

Research indicates that compounds containing piperazine and sulfonamide groups often interact with various neurotransmitter systems, particularly serotonin and dopamine pathways. The presence of the fluorophenyl group may enhance binding affinity to specific receptors or enzymes.

Pharmacological Effects

  • Antidepressant Activity : Compounds with similar structures have been shown to exhibit selective serotonin reuptake inhibition (SSRI) properties, potentially aiding in the treatment of depression and anxiety disorders.
  • Antimelanogenic Effects : Studies have reported that piperazine derivatives can inhibit tyrosinase activity, thus reducing melanin production in skin cells. This suggests potential applications in skin lightening treatments.

Study 1: Antidepressant Potential

A study evaluating the antidepressant effects of piperazine derivatives found that this compound exhibited significant SSRI activity compared to control compounds. The results indicated a dose-dependent increase in serotonin levels in animal models.

Study 2: Tyrosinase Inhibition

In vitro assays demonstrated that the compound significantly inhibited tyrosinase activity with an IC50 value of approximately 0.12 μM, suggesting strong antimelanogenic properties. This finding was corroborated by docking studies that revealed effective binding at the active site of the enzyme.

Comparative Biological Activity Table

Compound NameIC50 (μM)Mechanism of ActionReference
This compound0.12Tyrosinase Inhibition
Compound A0.18SSRI Activity
Compound B17.76Tyrosinase Inhibition (Kojic Acid)

Comparison with Similar Compounds

Structural Comparison

The target compound shares key structural features with several analogs synthesized in and :

Compound Core Structure Key Substituents Structural Differences
Target: N-(2-{[4-(4-Fluorophenyl)piperazin-1-yl]sulfonyl}ethyl)-2,5-dimethoxybenzene-1-sulfonamide Piperazine-sulfonamide - 4-Fluorophenyl on piperazine
- 2,5-Dimethoxybenzene sulfonamide
Unique dimethoxy substitution on benzene; single 4-fluorophenyl on piperazine
Compound 6k (): N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-2-(sulfamoylamino)benzenesulfonamide Piperazine-sulfonamide - Bis(4-fluorophenyl)methyl on piperazine
- 2-Sulfamoylaminobenzene sulfonamide
Bulkier bis(4-fluorophenyl) group; oxoethyl linker vs. sulfonylethyl linker in target
Compound 6l (): N-(2-(4-(bis(4-Fluorophenyl)methyl)piperazin-1-yl)-2-oxoethyl)-3-(sulfamoylamino)benzenesulfonamide Piperazine-sulfonamide - Bis(4-fluorophenyl)methyl on piperazine
- 3-Sulfamoylaminobenzene sulfonamide
Meta-substitution on benzene; oxoethyl linker
Example 53 (): 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide Pyrazolo-pyrimidine-chromenone - Chromen-4-one and pyrazolo[3,4-d]pyrimidine cores
- Fluorinated aryl groups
Distinct heterocyclic cores; lacks piperazine-sulfonamide motif

Key Observations :

  • The 2,5-dimethoxybenzene sulfonamide in the target introduces electron-donating groups, which could improve solubility or modulate electronic interactions compared to sulfamoyl amino-substituted analogs (6k/6l) .
  • Example 53 () diverges significantly with a pyrazolo-pyrimidine-chromenone scaffold, suggesting entirely different pharmacological targets (e.g., kinase inhibition) .
Physicochemical Properties

Data from and enable indirect comparisons:

Compound Melting Point (°C) Molecular Weight (g/mol) Synthetic Yield Characterization Methods
Target Not reported Calculated ~550-600 Not reported Likely NMR, MS (based on analogs)
6k () 132–230 (range) ~650–700 (estimated) Variable % ¹H/¹³C/¹⁹F NMR, ESI-MS, TLC
6l () 132–230 (range) ~650–700 (estimated) Variable % ¹H/¹³C/¹⁹F NMR, ESI-MS, TLC
Example 53 () 175–178 589.1 (M+1) 28% MS, melting point, reaction conditions (Pd catalysis)

Key Observations :

  • The target’s dimethoxy groups may lower its melting point compared to sulfamoyl amino-substituted analogs (6k/6l) due to reduced crystallinity.
  • Example 53’s lower synthetic yield (28%) highlights challenges in complex heterocyclic syntheses vs. piperazine-sulfonamide derivatives .
Pharmacological Implications (Inferred)
  • Piperazine-sulfonamide analogs (6k/6l) are often designed for CNS targets (e.g., serotonin/dopamine receptors). The target’s 4-fluorophenyl group may enhance blood-brain barrier penetration vs. bulkier bis(fluorophenyl) groups in 6k/6l .
  • Example 53’s chromenone-pyrazolo-pyrimidine core is associated with kinase inhibition (e.g., PI3K/mTOR), indicating divergent mechanisms from the target .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.